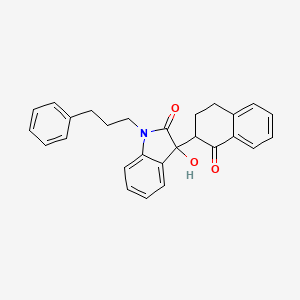![molecular formula C23H13BrN4O5 B13371371 (5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[de]isoquinoline core with a bromine substituent and a pyrimidinetrione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps. One common approach starts with the bromination of 1,3-dioxo-1H-benzo[de]isoquinoline to introduce the bromine substituent. This intermediate is then reacted with ethylenediamine or hydrazine to introduce the amino group . The final step involves the condensation of this intermediate with a pyrimidinetrione derivative under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylenediamine, hydrazine, and various aldehydes and ketones . Reaction conditions typically involve the use of solvents like benzene and petroleum ether, and the reactions are often carried out under reflux .
Major Products
The major products formed from the reactions of this compound include imines, amines, thioureas, and hydrazones .
科学研究应用
5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
作用机制
The mechanism of action of 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes are influenced by the structure of the compound and the presence of specific functional groups .
相似化合物的比较
Similar Compounds
- 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
- 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
Uniqueness
What sets 5-{[(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C23H13BrN4O5 |
|---|---|
分子量 |
505.3 g/mol |
IUPAC 名称 |
6-bromo-2-[(E)-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H13BrN4O5/c24-17-10-9-15-18-13(17)7-4-8-14(18)21(31)28(22(15)32)25-11-16-19(29)26-23(33)27(20(16)30)12-5-2-1-3-6-12/h1-11,30H,(H,26,29,33)/b25-11+ |
InChI 键 |
ZSXPLQXOZJKWHD-OPEKNORGSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)


![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)

